molecular formula C14H14ClN3O2 B13762176 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline CAS No. 60143-59-1

4-(2-Chlorophenylazo)-2,5-dimethoxyaniline

Cat. No.: B13762176
CAS No.: 60143-59-1
M. Wt: 291.73 g/mol
InChI Key: WYFCDGYRAULRHY-UHFFFAOYSA-N
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Description

4-(2-Chlorophenylazo)-2,5-dimethoxyaniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The compound’s structure includes a chlorophenyl group and two methoxy groups attached to an aniline base, making it a versatile molecule for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-chloroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 2,5-dimethoxyaniline in an alkaline medium to yield the desired azo compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenylazo)-2,5-dimethoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the azo group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(2-Chlorophenylazo)-2,5-dimethoxyaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenylazo)-2,5-dimethoxyaniline involves its interaction with various molecular targets. The azo group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular pathways, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Nitrophenylazo)-2,5-dimethoxyaniline
  • 4-(4-Methylphenylazo)-2,5-dimethoxyaniline
  • 4-(2-Bromophenylazo)-2,5-dimethoxyaniline

Uniqueness

4-(2-Chlorophenylazo)-2,5-dimethoxyaniline is unique due to the presence of the chloro substituent, which can influence its reactivity and interaction with other molecules. The chloro group can enhance the compound’s electrophilic character, making it more reactive in certain substitution reactions compared to its analogs with different substituents .

Properties

CAS No.

60143-59-1

Molecular Formula

C14H14ClN3O2

Molecular Weight

291.73 g/mol

IUPAC Name

4-[(2-chlorophenyl)diazenyl]-2,5-dimethoxyaniline

InChI

InChI=1S/C14H14ClN3O2/c1-19-13-8-12(14(20-2)7-10(13)16)18-17-11-6-4-3-5-9(11)15/h3-8H,16H2,1-2H3

InChI Key

WYFCDGYRAULRHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N)OC)N=NC2=CC=CC=C2Cl

Origin of Product

United States

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